molecular formula C23H22F4N6O2 B612231 (4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one CAS No. 1628805-46-8

(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one

Cat. No.: B612231
CAS No.: 1628805-46-8
M. Wt: 490.5 g/mol
InChI Key: DCGDPJCUIKLTDU-SUNYJGFJSA-N
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Description

IDH305 is a potent, orally available, mutant-selective, allosteric inhibitor of isocitrate dehydrogenase 1 (IDH1). This compound is specifically designed to target the IDH1 R132 mutation, which leads to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG). The accumulation of 2-hydroxyglutarate promotes tumorigenesis and is found in various cancers, including glioma, chondrosarcoma, cholangiocarcinoma, acute myeloid leukemia, and myelodysplastic syndrome .

Mechanism of Action

Target of Action

IDH-305 is an orally available, mutant-selective, and brain-penetrant inhibitor . It primarily targets the Isocitrate Dehydrogenase 1 (IDH1) enzyme . This enzyme plays a crucial role in the tricarboxylic acid cycle (TAC), a key metabolic pathway . Specifically, IDH-305 targets the IDH1 (R132) mutation .

Mode of Action

IDH-305 interacts with its target, the mutant IDH1 enzyme, in a specific manner. It acts as an allosteric inhibitor , meaning it binds to a site on the enzyme different from the active site, leading to a change in the enzyme’s conformation and activity. This interaction suppresses the mutant IDH1-dependent production of 2-hydroxyglutarate (2-HG), an oncometabolite that promotes tumorigenesis .

Biochemical Pathways

The primary biochemical pathway affected by IDH-305 is the tricarboxylic acid cycle (TAC) . Mutations in the IDH1 enzyme, specifically at the 132nd amino acid residue (R132*), result in the cellular accumulation of the oncometabolite, 2-hydroxyglutarate (2-HG) . By inhibiting the mutant IDH1 enzyme, IDH-305 reduces the production of 2-HG, thereby affecting the downstream effects of this oncometabolite .

Pharmacokinetics

IDH-305 exhibits rapid absorption with a median T max ranging from 1 to 4 hours following administration . The mean half-life (T 1/2) is approximately 4 to 10 hours across the dose levels . Interpatient variability is moderate, and exposure increases with dose in a less than dose-proportional manner . Most patients demonstrated target engagement with a reduction in 2-HG concentration at all doses .

Result of Action

The primary molecular effect of IDH-305 is the suppression of 2-HG production, which is a direct result of its inhibitory action on the mutant IDH1 enzyme . On a cellular level, this leads to a decrease in cell proliferation . In clinical studies, complete remission or remission with incomplete count recovery occurred in a significant proportion of patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) .

Action Environment

The action, efficacy, and stability of IDH-305 can be influenced by various environmental factors. These include the presence of the specific IDH1 (R132) mutation, the cellular environment, and the patient’s overall health status

Biochemical Analysis

Biochemical Properties

IDH-305 plays a crucial role in biochemical reactions by inhibiting the mutant form of the enzyme isocitrate dehydrogenase 1 (IDH1). This inhibition prevents the conversion of isocitrate to alpha-ketoglutarate, leading to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG). The compound interacts specifically with the mutant IDH1 enzyme, binding allosterically to inhibit its activity . This interaction is highly selective, ensuring that the wild-type IDH1 enzyme remains unaffected .

Cellular Effects

IDH-305 has significant effects on various types of cells and cellular processes. In cancer cells harboring the IDH1 mutation, IDH-305 reduces the levels of 2-hydroxyglutarate, thereby reversing the epigenetic and metabolic alterations induced by this oncometabolite . This leads to the restoration of normal cellular differentiation and proliferation. Additionally, IDH-305 has been shown to inhibit cell growth and induce apoptosis in mutant IDH1-expressing cells . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of IDH1 .

Molecular Mechanism

The molecular mechanism of IDH-305 involves its selective binding to the mutant IDH1 enzyme. By binding allosterically, IDH-305 inhibits the enzyme’s ability to convert isocitrate to alpha-ketoglutarate, leading to a reduction in 2-hydroxyglutarate levels . This inhibition disrupts the downstream effects of the oncometabolite, including altered gene expression and impaired cellular differentiation . The compound’s selectivity for the mutant enzyme ensures minimal off-target effects, making it a promising therapeutic agent for cancers with IDH1 mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of IDH-305 have been observed to change over time. The compound exhibits rapid absorption and a half-life of approximately 4-10 hours across different doses . Over time, IDH-305 has been shown to maintain its inhibitory effects on mutant IDH1, leading to sustained reductions in 2-hydroxyglutarate levels and continued inhibition of cancer cell proliferation . Long-term studies have demonstrated the compound’s stability and its ability to induce lasting changes in cellular function .

Dosage Effects in Animal Models

The effects of IDH-305 vary with different dosages in animal models. In preclinical studies, IDH-305 has been administered at doses ranging from 75 mg to 750 mg twice daily . The compound has shown dose-dependent reductions in 2-hydroxyglutarate levels and inhibition of tumor growth . Higher doses have been associated with increased adverse effects, including hepatotoxicity and differentiation syndrome . These findings highlight the importance of optimizing the dosage to balance efficacy and safety.

Metabolic Pathways

IDH-305 is involved in metabolic pathways related to the tricarboxylic acid (TCA) cycle. By inhibiting mutant IDH1, the compound prevents the conversion of isocitrate to alpha-ketoglutarate, leading to the accumulation of isocitrate and a reduction in 2-hydroxyglutarate levels . This disruption in metabolic flux affects various downstream pathways, including those involved in cellular energy production and biosynthesis . The compound’s interaction with IDH1 also influences the levels of other metabolites and cofactors in the TCA cycle .

Transport and Distribution

Within cells and tissues, IDH-305 is transported and distributed through various mechanisms. The compound is orally bioavailable and can penetrate the blood-brain barrier, making it effective in targeting brain tumors such as gliomas . IDH-305 interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The compound’s localization and accumulation in specific tissues are influenced by its physicochemical properties and interactions with cellular components .

Subcellular Localization

IDH-305’s subcellular localization plays a crucial role in its activity and function. The compound primarily targets the cytosolic and mitochondrial forms of the mutant IDH1 enzyme . By inhibiting IDH1 in these compartments, IDH-305 effectively reduces the production of 2-hydroxyglutarate and restores normal cellular function . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate subcellular compartments .

Preparation Methods

The synthetic routes and reaction conditions for IDH305 are not extensively detailed in the available literature. it is known that IDH305 is an orally bioavailable compound, indicating that its synthesis involves creating a stable, absorbable form that can be administered orally. The industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .

Chemical Reactions Analysis

IDH305 undergoes various chemical reactions, primarily focusing on its interaction with the mutant IDH1 enzyme. The compound is designed to inhibit the production of 2-hydroxyglutarate by binding to the mutant IDH1 enzyme. This inhibition is achieved through allosteric modulation, where IDH305 binds to a site on the enzyme distinct from the active site, causing a conformational change that reduces the enzyme’s activity .

Properties

IUPAC Name

(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F4N6O2/c1-12-8-17(30-10-16(12)15-4-6-28-19(9-15)23(25,26)27)14(3)31-21-29-7-5-20(32-21)33-18(13(2)24)11-35-22(33)34/h4-10,13-14,18H,11H2,1-3H3,(H,29,31,32)/t13-,14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGDPJCUIKLTDU-SUNYJGFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)[C@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)[C@H](C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628805-46-8
Record name IDH-305
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628805468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IDH-305
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A791KH7YZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one
Reactant of Route 2
(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one

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